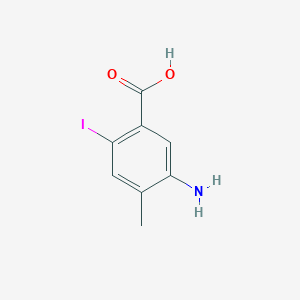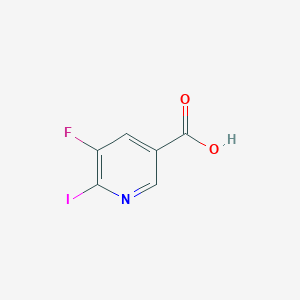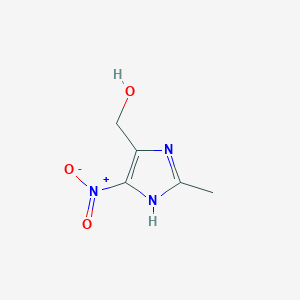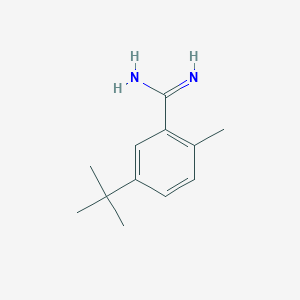
Methyl 2-bromo-3-fluoro-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-3-fluoro-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzene ring, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-3-fluoro-4-hydroxybenzoate typically involves the esterification of 2-bromo-3-fluoro-4-hydroxybenzoic acid. One common method includes dissolving 2-bromo-3-fluoro-4-hydroxybenzoic acid in methanol and adding thionyl chloride dropwise under nitrogen protection. The reaction mixture is then warmed to 55°C and allowed to react overnight. After completion, the product is extracted with ethyl acetate and purified to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromo-3-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and fluorine makes the aromatic ring less reactive towards electrophiles, but reactions can still occur under specific conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-3-fluoro-4-hydroxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-3-fluoro-4-hydroxybenzoate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity to enzymes and receptors, affecting biological pathways and processes.
Comparación Con Compuestos Similares
- Methyl 4-bromo-2-hydroxybenzoate
- Methyl 3-bromo-4-hydroxybenzoate
- Methyl 4-fluoro-3-hydroxybenzoate
Comparison: Methyl 2-bromo-3-fluoro-4-hydroxybenzoate is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as altered reactivity and binding characteristics, compared to its analogs. The presence of both bromine and fluorine enhances its potential for halogen bonding, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C8H6BrFO3 |
|---|---|
Peso molecular |
249.03 g/mol |
Nombre IUPAC |
methyl 2-bromo-3-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3 |
Clave InChI |
HOXGPMQQAWEDAV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C=C1)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)



![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)





![(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B12833032.png)
![2-(tert-Butyl) 7-methyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12833039.png)
